molecular formula C8HF15O B3152708 (6H-Perfluorohexyl)trifluorooxirane CAS No. 742-84-7

(6H-Perfluorohexyl)trifluorooxirane

Cat. No.: B3152708
CAS No.: 742-84-7
M. Wt: 398.07 g/mol
InChI Key: NHBLPVMIOWIOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6H-Perfluorohexyl)trifluorooxirane” is a synthetic fluorinated compound . It has a molecular formula of C8F16O and a molecular weight of 416.06 g/mol . The IUPAC name for this compound is 2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane .


Molecular Structure Analysis

“this compound” contains a total of 25 bonds, including 24 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .


Physical and Chemical Properties Analysis

“this compound” has a topological polar surface area of 12.5 Ų and a complexity of 545 . It has no hydrogen bond donors and 17 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Scientific Research Applications

Environmental Impact Assessment

Perfluorinated compounds, including variants similar to (6H-Perfluorohexyl)trifluorooxirane, have been extensively used in various products and industrial processes. A study by Fromme et al. (2017) aimed to quantify the body burden of different perfluorinated substances, including a replacement emulsifier similar to this compound, in populations exposed via drinking water. This research highlights the environmental and health impacts of such compounds (Fromme, Wöckner, Roscher, & Völkel, 2017).

Industrial and Synthetic Chemistry Applications

In the field of synthetic chemistry, compounds related to this compound are pivotal. Ritter (1993) discusses the applications of vinyl and aryl triflates, which are related to trifluorooxirane, in various synthetic transformations, including cross-coupling reactions and carbon monoxide insertions (Ritter, 1993). Additionally, Kvíčala and Paleta (1991) studied the reactivity of (chlorodifluoromethyl)trifluorooxirane, a compound structurally related to this compound, which demonstrated significant potential as a synthon in various chemical reactions (Kvíčala & Paleta, 1991).

Wastewater Treatment Analysis

Fluorochemicals, including those related to this compound, have been a significant focus in wastewater treatment studies. Schultz et al. (2006) conducted a study on the mass flows of selected fluorochemicals in a municipal wastewater treatment plant, offering insight into the behavior and treatment efficacy of these compounds in such environments (Schultz, Higgins, Huset, Luthy, Barofsky, & Field, 2006).

Medical and Pharmaceutical Research

In the context of medical and pharmaceutical research, perfluorated hydrocarbons, which are structurally related to this compound, have been utilized in the preparation of multifunctional capsules. Chang, Stride, and Edirisinghe (2009) investigated the encapsulation of perfluorohexane in polymethylsilsesquioxane using a liquid to vapor phase change material, a technique potentially applicable to similar compounds (Chang, Stride, & Edirisinghe, 2009).

Mechanism of Action

While the exact mechanism of action of “(6H-Perfluorohexyl)trifluorooxirane” is not fully understood, it is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21)8(22,23)24-7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBLPVMIOWIOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 2
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 3
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 4
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 5
(6H-Perfluorohexyl)trifluorooxirane
Reactant of Route 6
(6H-Perfluorohexyl)trifluorooxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.